1-(4-Bromophenyl)-3-(methylamino)propan-1-ol

Catalog No.
S12916828
CAS No.
M.F
C10H14BrNO
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-(methylamino)propan-1-ol

Product Name

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol

IUPAC Name

1-(4-bromophenyl)-3-(methylamino)propan-1-ol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H14BrNO/c1-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,10,12-13H,6-7H2,1H3

InChI Key

VEHZIQGSFCXDJB-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Br)O

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a methylamino group attached to a propanol backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to the presence of both a hydroxyl group and an amine, which can participate in various

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The compound can be reduced to yield a corresponding amine.
  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as hydroxide ions for substitution reactions.

Research indicates that 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol may exhibit significant biological activity. Compounds with similar structures have been studied for their interactions with neurotransmitter systems and potential therapeutic effects. The presence of the bromine atom may enhance the compound's binding affinity to biological targets, making it a candidate for further pharmacological studies.

Several synthetic routes have been developed for the preparation of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol. One common method involves the reaction of 4-bromobenzaldehyde with methylamine in the presence of reducing agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

General Synthetic Route

  • Starting Materials: 4-bromobenzaldehyde, methylamine.
  • Reagents: Reducing agents (e.g., sodium borohydride).
  • Conditions: Reaction typically conducted under reflux in an appropriate solvent.

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for drug development targeting neurological disorders.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: Used as a biochemical probe to study biological pathways.

Studies on compounds similar to 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol suggest that they may interact with receptors involved in neurotransmission. These interactions could lead to modulation of physiological responses, making them valuable in therapeutic contexts. Further research is needed to elucidate specific interaction mechanisms and their implications for drug design.

Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol:

Compound NameStructure FeaturesUnique Aspects
3-(Methylamino)-1-propanolLacks bromine substituentDifferent reactivity profile due to absence of bromine
2-Fluoro-3-(methylamino)propan-1-olContains fluorine instead of bromineFluorine enhances stability and reactivity
3-(Benzyl(methyl)amino)-1-(4-bromophenyl)propan-1-oneContains benzyl groupPotentially different biological activity

Uniqueness

The uniqueness of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol lies in its combination of the bromine atom and the methylamino group, which confer distinct chemical reactivity and biological properties compared to similar compounds. This makes it an interesting target for further research in medicinal chemistry and organic synthesis.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

243.02588 g/mol

Monoisotopic Mass

243.02588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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